2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cycloheptylacetamide
Description
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Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cycloheptylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c24-17(14-7-8-18-19(9-14)27-13-26-18)12-29-21-23-16(11-28-21)10-20(25)22-15-5-3-1-2-4-6-15/h7-9,11,15H,1-6,10,12-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVGMENRZBRQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cycloheptylacetamide is a synthetic derivative that integrates a benzo[d][1,3]dioxole moiety with thiazole and cycloheptylacetamide components. This unique structure suggests potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 346.44 g/mol. The presence of the benzo[d][1,3]dioxole ring is notable for its pharmacological properties, often associated with anticancer and anti-inflammatory activities.
Biological Activity Overview
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit a variety of biological activities. Below are key findings regarding the biological activity of related compounds and their implications for the compound .
Anticancer Activity
-
Mechanisms of Action :
- Compounds with similar structures have shown significant anticancer activity through various mechanisms, including:
- EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) have been noted for their effectiveness in inhibiting cancer cell proliferation .
- Apoptosis Induction : Studies demonstrate that certain derivatives promote apoptosis in cancer cells via mitochondrial pathways, influencing proteins such as Bax and Bcl-2 .
- Compounds with similar structures have shown significant anticancer activity through various mechanisms, including:
- Case Studies :
Antiproliferative Effects
Research has highlighted the antiproliferative effects of thiazole-containing compounds. For instance:
- Thiazole Derivatives : These compounds have shown moderate to high activity against various cancer cell lines, including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric), with some derivatives demonstrating IC50 values less than 10 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of new derivatives:
- The incorporation of different substituents on the thiazole and benzo[d][1,3]dioxole rings can significantly affect the potency and selectivity of these compounds against specific biological targets.
- For example, modifications to the cycloheptyl group may enhance lipophilicity, potentially improving cellular uptake and bioavailability.
Comparative Biological Activity Table
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 1.54 | Anticancer (HCT116) |
| Compound B | Structure B | 4.52 | Anticancer (MCF7) |
| Compound C | Structure C | >150 | Non-cytotoxic |
Q & A
Basic: What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?
Answer:
Synthesis involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and thiazole-containing reagents. Key steps include:
- Thioether formation : Reacting a 2-oxoethylthiol intermediate with a thiazole precursor under controlled pH and temperature (e.g., DMSO as solvent, NaOH as catalyst) .
- Amide coupling : Introducing the cycloheptyl group via acylation using coupling agents like EDCI/HOBt.
Optimization strategies include: - Temperature control (60–80°C) to minimize side reactions.
- Solvent selection (e.g., DMF for polar intermediates) .
- Real-time monitoring via TLC or HPLC to track reaction progress .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Answer:
- NMR spectroscopy : Confirms connectivity of the benzo[d][1,3]dioxole, thiazole, and acetamide groups (e.g., δ 6.8–7.2 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~475) .
- HPLC : Quantifies purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Basic: How can researchers assess the compound’s solubility and stability under physiological conditions?
Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid, followed by UV-Vis quantification .
- Stability : Incubate at 37°C and analyze degradation products via LC-MS. Adjust pH (e.g., 5–8) to identify labile bonds (e.g., thioether or acetamide hydrolysis) .
Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound?
Answer:
Comparative studies of analogs suggest:
- Benzo[d][1,3]dioxole : Critical for target binding; fluorination at C5 enhances metabolic stability .
- Thiazole-thioether linkage : Replacing sulfur with oxygen reduces activity, indicating sulfur’s role in redox interactions .
- Cycloheptyl vs. aryl groups : Bulky cycloheptyl improves selectivity for kinase targets (e.g., IC50 reduction from 1.2 μM to 0.4 μM) .
Advanced: What in vitro assays are recommended to elucidate its mechanism of action?
Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, MAPK) using fluorescence polarization .
- Cellular assays : Measure apoptosis (Annexin V/PI staining) and ROS generation in cancer lines (e.g., HeLa, MCF-7) .
- Target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets .
Advanced: How can in vivo pharmacokinetics be evaluated for this compound?
Answer:
- ADME profiling : Administer orally or intravenously in rodent models; collect plasma at intervals for LC-MS/MS analysis. Key parameters:
- Bioavailability : Compare AUC(oral) vs. AUC(IV).
- Half-life : Monitor clearance rates (e.g., t1/2 ~3.5 hrs in mice) .
- Tissue distribution : Use radiolabeled compound (e.g., 14C) to quantify organ uptake .
Advanced: How should researchers address contradictions in reported bioactivity data across structural analogs?
Answer:
- Replicate studies : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) .
- Meta-analysis : Compare logP, polar surface area, and steric parameters to reconcile discrepancies (e.g., higher logP correlates with improved CNS penetration) .
- Crystallography : Resolve co-crystal structures with targets (e.g., PDB deposition) to validate binding modes .
Advanced: What strategies mitigate off-target toxicity in preclinical studies?
Answer:
- Selectivity profiling : Screen against >50 kinases/pharmacologically relevant targets to identify off-target hits .
- Prodrug design : Mask the thioether group with a cleavable ester to reduce hepatic toxicity .
- CYP inhibition assays : Test metabolite generation using human liver microsomes to predict drug-drug interactions .
Advanced: How can computational modeling guide lead optimization?
Answer:
- Docking studies : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets (e.g., ∆G < -8 kcal/mol indicates high affinity) .
- QSAR models : Train on analog datasets to prioritize substituents (e.g., cycloheptyl > cyclohexyl for solubility) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Advanced: What are the challenges in scaling up synthesis for preclinical batches?
Answer:
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .
- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported EDCI) to reduce waste .
- Process safety : Monitor exothermic steps (e.g., thioether formation) via in-line FTIR to prevent runaway reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
